N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-(4,5-Dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide” is a compound with the CAS Number: 557782-81-7. It has a molecular weight of 380.47 and its IUPAC name is N-(4,5-dihydronaphtho[1,2-d][1,3]thiazol-2-yl)-2-(3,4-dimethoxyphenyl)acetamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C21H20N2O3S/c1-25-16-9-7-13 (11-17 (16)26-2)12-19 (24)22-21-23-20-15-6-4-3-5-14 (15)8-10-18 (20)27-21/h3-7,9,11H,8,10,12H2,1-2H3, (H,22,23,24)
. This code provides a detailed representation of the compound’s molecular structure.
Physical And Chemical Properties Analysis
This compound is a solid at room temperature. It has a density of 1.309±0.06 g/cm3 (Predicted). It is soluble in DMSO with a maximum concentration of 135.33 mg/mL or 355.7 mM .
Scientific Research Applications
Synthesis and Biological Activity
Synthesis and Antifungal Activity : A study by Jalilian et al. (2003) explored the synthesis of various 4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivatives, including the synthesis of a 6,9-dimethoxy-4,5-dihydronaphtho[1,2-d][1,2,3]thiadiazole derivative. These compounds demonstrated significant antifungal activity, especially against Cryptococcus neoformans, with low toxicity observed at specific concentrations (Jalilian et al., 2003).
Cytotoxicity and Topoisomerase II Inhibition : Gomez-Monterrey et al. (2011) investigated a series of 3-acyl derivatives of the dihydronaphtho[2,3-b]thiophen-4,9-dione system, noting that certain derivatives showed efficacy in cell lines resistant to doxorubicin treatment and inhibited topoisomerase II mediated relaxation of DNA. This study highlights the potential application in cancer treatment (Gomez-Monterrey et al., 2011).
Antibacterial and Antitumor Activity : The synthesis of various 4,5-dihydronaphtho[1,2-c]pyrazole derivatives was described by Al-Saadi et al. (2008). These compounds showed promising in-vitro antitumor activity and were found to be selective for certain cancer cell lines, indicating their potential as antitumor agents (Al-Saadi et al., 2008).
Structural and Mechanistic Studies
X-Ray Powder Diffraction Analysis : Rukiah and Assaad (2010) used X-ray powder diffraction to determine the structure of C(12)H(10)F(3)NO(2), a precursor in the preparation of benzovesamicol analogues for Alzheimer's disease diagnosis. This study contributes to the understanding of the structural aspects of similar compounds (Rukiah & Assaad, 2010).
Molecular Docking and Antibacterial Evaluation : Ravichandiran et al. (2015) conducted a molecular docking study to understand the interaction of 2-(4-(4-aminophenylsulfonyl) phenylamino)-3-(thiophen-2-ylthio)naphthalene-1,4-dione derivatives with bacterial protein receptors. The study provided insights into the mechanism of action of these compounds as antibacterial agents (Ravichandiran et al., 2015).
Electrocyclizations of Thiocarbonyl Ylides : Egli et al. (2007) examined the reactions of thiobenzamide with diazo compounds, leading to the formation of 4-amino-4,5-dihydro-1,3-thiazole derivatives. This study provides a deeper understanding of the chemical reactivity and potential applications of such compounds (Egli et al., 2007).
Safety And Hazards
properties
IUPAC Name |
N-(4,5-dihydrobenzo[e][1,3]benzothiazol-2-yl)-3,5-dimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O3S/c1-24-14-9-13(10-15(11-14)25-2)19(23)22-20-21-18-16-6-4-3-5-12(16)7-8-17(18)26-20/h3-6,9-11H,7-8H2,1-2H3,(H,21,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRWUFOUDVJOIJD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2=NC3=C(S2)CCC4=CC=CC=C43)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)-3,5-dimethoxybenzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.